3,4-Dipropoxyaniline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3,4-Dipropoxyaniline hydrochloride involves several steps. One common method includes the reaction of 3,4-dipropoxyaniline with hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield .
Chemical Reactions Analysis
3,4-Dipropoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Scientific Research Applications
3,4-Dipropoxyaniline hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Dipropoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3,4-Dipropoxyaniline hydrochloride can be compared with other similar compounds such as:
- 3,4-Dimethoxyaniline hydrochloride
- 3,4-Diethoxyaniline hydrochloride
- 3,4-Dibutoxyaniline hydrochloride
These compounds share similar structures but differ in the length and nature of the alkoxy groups. The uniqueness of this compound lies in its specific propoxy groups, which can influence its reactivity and applications .
Properties
IUPAC Name |
3,4-dipropoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-7-14-11-6-5-10(13)9-12(11)15-8-4-2;/h5-6,9H,3-4,7-8,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXWXGACRXVYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)OCCC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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